![molecular formula C17H12F2N4O2S2 B2522156 3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-68-6](/img/structure/B2522156.png)

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

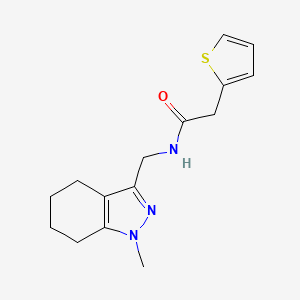

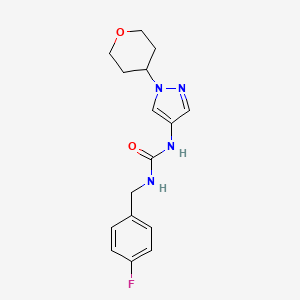

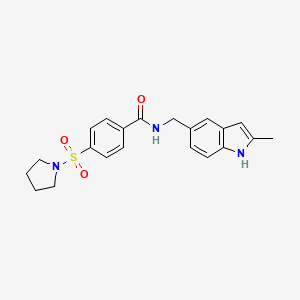

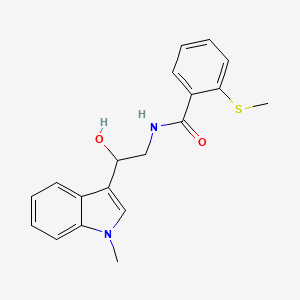

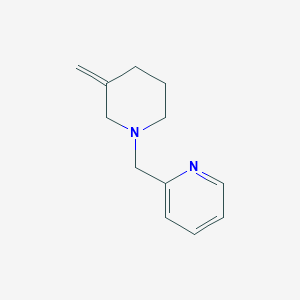

The compound "3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide" is a complex molecule that likely contains multiple functional groups, including a thiadiazole ring, a benzamide moiety, and fluorine substituents. These structural features are commonly found in compounds with significant biological activities, such as anticancer properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the three-component domino reaction that produces 1,2,4-thiadiazolidin-3-one cyclic compounds and open-chain products like (E)-N-(1,2-diamino-2-thioxoethylidene)benzamides . Another approach for synthesizing benzamide derivatives with a thiadiazole scaffold involves microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water represents a "green" synthesis pathway for related N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides .

Molecular Structure Analysis

The molecular structure of such compounds typically includes a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring system is known to confer a wide range of biological activities. The presence of fluorine atoms can significantly affect the molecule's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

Compounds with thiadiazole and benzamide groups can undergo various chemical reactions. For instance, thiadiazoles can be synthesized from benzyl chlorides and benzylamines mediated by elemental sulfur . Furthermore, the Fries rearrangement, a microwave-assisted, catalyst- and solvent-free process, can be used to synthesize related fluorinated benzamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electronegative fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. The thiadiazole ring can contribute to the molecule's rigidity, which may affect its binding to biological targets . Additionally, the synthesis methods employed can also influence the purity and yield of the final product, with greener synthesis methods like those using water as a solvent being more desirable from an environmental standpoint .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of halogenated sulfonamides, including compounds related to 3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, exhibit potent inhibition of tumor-associated carbonic anhydrase (CA) IX. These inhibitors show promise as antitumor agents due to their specificity in inhibiting CA IX, a transmembrane enzyme significantly different from other physiologically relevant isozymes (I, II, and IV) and associated with tumor cell growth and survival. This suggests potential applications in designing more potent and selective antitumor drugs (Ilies et al., 2003).

Antifungal Activity

Further studies highlight the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing promising antifungal activities. Compounds synthesized from reactions involving halogenated components, analogous to the structure of this compound, exhibited high inhibitory effects against various fungi. This indicates their potential utility in developing new antifungal agents (Guang-Fang Xu et al., 2007).

Antimicrobial Activity

Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for antimicrobial activity. The wide range of biodynamic properties shown by these compounds, due to the presence of fluorobenzothiazoles and sulfonamido thiazoles, underscores their potential as potent biodynamic agents. This research avenue is promising for the development of new antimicrobial agents, highlighting the significant versatility of compounds related to this compound (V. Jagtap et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHODICDQEXWHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)